2-(2-Methylbenzyl)azepane

Description

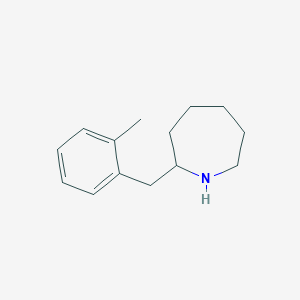

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylphenyl)methyl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-12-7-4-5-8-13(12)11-14-9-3-2-6-10-15-14/h4-5,7-8,14-15H,2-3,6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYLRNHRKUXOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397814 | |

| Record name | 2-[(2-methylphenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-31-5 | |

| Record name | 2-[(2-methylphenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Azepane Ring System and Its 2 Benzyl Substituted Derivatives

Strategies for Azepane Ring Construction

The synthesis of the azepane ring is primarily approached through three main strategies: ring-closing reactions, ring-expansion reactions of smaller cyclic precursors, and multi-step sequences. researchgate.net These methods provide access to a diverse array of substituted azepanes, each with its own advantages and limitations.

Ring-Closing Reactions for Azepane Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various nitrogen-containing heterocycles. An efficient, high-yielding method for the synthesis of seven-membered nitrogen-containing heterocycles, such as those that can be precursors to 2-(2-Methylbenzyl)azepane, has been developed using ruthenium-catalyzed RCM. thieme-connect.com This approach is particularly valuable for creating pyrimidine-annulated azepine derivatives. thieme-connect.com

Another notable ring-closing strategy involves the intramolecular 1,7-carbonyl-enamine cyclization. This method has been successfully used to create functionalized heterocyclic fused azepine ring systems. chem-soc.si The reaction proceeds through the formation of an enamine-ester intermediate, which then undergoes a 1,7-cyclization to form the azepine ring. chem-soc.si

Reductive amination of dicarbonyl compounds is another key ring-closing reaction. For instance, the oxidative cleavage of the olefin bond in dihydronaphthalene regioisomers yields diformyl intermediates. These can then undergo ring closure in the presence of a primary amine, such as one containing a 2-methylbenzyl group, through double reductive amination to form benzazepine derivatives. ugent.be

Ring-Expansion Methodologies to Access Azepanes

Ring-expansion reactions offer an alternative and often highly stereoselective route to the azepane core. These methods typically involve the transformation of more readily available five- or six-membered rings into the larger seven-membered system.

A novel and straightforward strategy for synthesizing polysubstituted azepanes begins with simple nitroarenes. nih.govthieme-connect.com This photochemical dearomative ring expansion is mediated by blue light at room temperature and involves the conversion of the nitro group into a singlet nitrene. nih.govthieme-connect.com This nitrene then inserts into the benzenoid framework, transforming the six-membered ring into a seven-membered azepine system. nih.govresearchgate.netthieme-connect.comresearchgate.net A subsequent hydrogenolysis step yields the saturated azepane in just two steps. nih.gov This method has been showcased by the synthesis of azepane analogues of known piperidine-containing drugs. nih.gov

| Starting Material | Key Transformation | Product | Reference |

| Nitroarene | Photochemical dearomative ring expansion, Hydrogenolysis | Substituted Azepane | nih.gov |

The expansion of smaller, more common heterocyclic rings like pyrrolidine (B122466) and piperidine (B6355638) is a well-established method for azepane synthesis.

A two-carbon ring expansion of 2-vinyl pyrrolidines and piperidines to their corresponding azepane and azocane (B75157) counterparts can be achieved through palladium-catalyzed allylic amine rearrangements. chemrxiv.orgrsc.org This method is notable for its mild conditions, tolerance of various functional groups, and the ability to proceed with a high degree of enantio-retention. chemrxiv.orgrsc.org

Another approach involves the ring expansion of pyrrolidines via a regioselective attack of nucleophiles on a bicyclic azetidinium intermediate. researchgate.net This has been successfully applied to the synthesis of di- and tri-substituted fluoroalkylated azepanes. researchgate.net Similarly, azetidines bearing a 3-hydroxypropyl side chain can undergo intramolecular N-alkylation to form a 1-azonia-bicyclo[3.2.0]heptane intermediate, which can then be opened by nucleophiles to yield either pyrrolidines or azepanes. nih.gov

The expansion of piperidine rings to azepanes can be achieved with high stereoselectivity and regioselectivity. rsc.orgresearchgate.net For example, optically active 2-(methanesulfonyloxymethyl)piperidine can undergo ring expansion with an azide (B81097) anion as a nucleophile to produce a hexahydro-1H-azepine derivative via an aziridinium (B1262131) cation intermediate. clockss.org This strategy has been applied to the synthesis of the (3R, 4R)-3-amino-4-hydroxyhexahydro-1H-azepine ring system, a key component of the natural product balanol. clockss.org

| Precursor Ring | Reagents/Method | Expanded Ring | Key Features | Reference |

| Pyrrolidine | Palladium-catalyzed allylic amine rearrangement | Azepane | Two-carbon homologation, high enantio-retention | chemrxiv.orgrsc.org |

| Pyrrolidine | Bicyclic azetidinium intermediate, nucleophilic attack | Azepane | Synthesis of fluoroalkylated azepanes | researchgate.net |

| Piperidine | Nucleophilic attack on activated derivative | Azepane | Stereoselective and regioselective | rsc.orgresearchgate.netclockss.org |

Rearrangement reactions provide another avenue for the construction of the azepane skeleton. A photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones has been reported as a relatively understudied but effective method. nih.govthieme-connect.com This transformation allows for the conversion of readily available pyrrolidinones and aldehydes into densely functionalized azepane derivatives in a two-step formal [5+2] cycloaddition. nih.govthieme-connect.com

The Wagner-Meerwein rearrangement is another powerful tool. A gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes has been developed to synthesize azepine-fused cyclobutanes. pku.edu.cn While this specific example leads to a bicyclic system, the underlying principle of ring expansion via rearrangement is a key concept in azepane synthesis. pku.edu.cn

An intramolecular Ullmann-type annulation/rearrangement cascade offers a pathway for the ring expansion of 5-arylpyrrolidine-2-carboxylates to 1H-benzo[b]azepine-2-carboxylates. acs.org This copper(I)-promoted reaction proceeds under microwave activation. acs.org

The ring-opening of cyclic sulfates derived from sugars is a stereoselective method for producing highly functionalized azepanes. nih.govacs.org For instance, a pentahydroxylated azepane can be synthesized through the nitrogen nucleophilic ring-opening of a cyclic sulfate (B86663) derived from D-glucose. nih.govacs.org This strategy involves the asymmetric dihydroxylation of an unsaturated ester, conversion to the cyclic sulfate, and subsequent regio- and stereoselective ring-opening with an azide nucleophile, followed by reduction. acs.orgnih.gov The regioselectivity of the nucleophilic attack on gem-disubstituted cyclic sulfates can be controlled by the nature of the substituent on the cyclic sulfate. unirioja.es

Transformations of Halogenated Aminocyclopropane Derivatives

A notable strategy for constructing functionalized azepanes involves the transformation of bicyclic halogenated aminocyclopropane derivatives. This method leverages the ring-expansion of aminocyclopropanes to access larger ring systems.

The process begins with the synthesis of 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds. These are prepared through the reaction of dihalocarbene species with N-Boc-1,2,3,4-tetrahydropyridines. rsc.org It is also possible to synthesize monochloro substrates via a chlorine-to-lithium exchange reaction. rsc.org

Subsequent reductive amination of the deprotected secondary cyclopropylamines with an aldehyde or ketone can trigger the cleavage of the cyclopropane (B1198618) ring, leading to the formation of ring-expanded nitrogen-containing products like azepanes. rsc.orgrsc.org This transformation is particularly effective when the halogen substituent on the cyclopropane ring is in the endo configuration, which facilitates the formation of a cyclic cation intermediate that precedes ring expansion. rsc.org The reaction can proceed at room temperature once the amine function is generated. rsc.orgresearchgate.net In contrast, related amide or N-Boc carbamate (B1207046) substrates often require heating to initiate the ring-expansion. rsc.orgresearchgate.net

This method provides a pathway to functionalized azepanes, and by selecting the appropriate aldehyde or ketone for the reductive amination step, various substituents can be introduced onto the azepane ring.

Multicomponent Reaction Approaches for Azepane Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules, including azepane derivatives. rsc.orgresearchgate.net

One such example is a Hantzsch-type reaction that utilizes glycine (B1666218) to produce azepine spiro[4.6]-γ-lactams. rsc.org Another MCR involves the reaction of 3-methylindole, formaldehyde, and an amine hydrochloride salt to form indole-fused oxadiazepine derivatives, showcasing the versatility of MCRs in constructing seven-membered heterocyclic systems. rsc.org

Furthermore, an electrophilic halogen-induced domino reaction of an enantiopure olefinic aziridine (B145994) with N-bromosuccinimide (NBS) and a sulfonamide has been developed for the synthesis of substituted azepanes. mdpi.com This domino ring-opening cyclization (DROC) of activated aziridines provides good yields and stereoselectivity. mdpi.com

These MCR approaches highlight the potential for generating diverse azepane scaffolds that can be further elaborated to target specific derivatives.

Catalytic Approaches in Azepane Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing complex molecular architectures like the azepane ring.

Transition Metal-Catalyzed Cyclizations and Rearrangements

Transition metal catalysis provides powerful tools for the synthesis of azepanes through various cyclization and rearrangement reactions.

Rhodium-catalyzed [5+2] cycloaddition: This method involves the intramolecular cycloaddition of vinyl aziridines and alkynes, catalyzed by rhodium complexes, to generate dihydroazepine derivatives. mdpi.com This process is highly atom-economical and enantiospecific. mdpi.com

Palladium-catalyzed reactions: Palladium catalysts are employed in several strategies. For instance, a palladium(II)-catalyzed cascade reaction between an o-aminobenzoic acid, an amine, an aldehyde, and carbon monoxide can produce N-substituted quinazolinones, which can be precursors to fused azepine systems. rsc.org Another approach involves the palladium-catalyzed addition/cyclization of N-(2′-(cyanomethyl)-[1,1′-biphenyl]-2-yl)acetamide with phenylboronic acid derivatives to form dibenzo[b,d]azepines. rsc.org

Ruthenium-catalyzed reactions: Ruthenium catalysts, such as [{Ru(p-cymene)Cl2}2] combined with a bidentate phosphine (B1218219) ligand, can facilitate the N-alkylation of diols like 1,6-hexanediol (B165255) with amines to yield N-substituted azepanes. wiley.com

Gold-catalyzed reactions: Gold(I) catalysts have been used in the asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes to synthesize azepine-fused cyclobutanes. pku.edu.cn

These transition metal-catalyzed methods offer diverse pathways to the azepane core, often with high levels of control over stereochemistry and functional group tolerance.

Organocatalytic Methods for Azepane Construction

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including azepanes.

A notable example is the organocatalytic enantioselective preparation of fused azepines through a vinylidene ortho-quinone methide (VQM)-mediated intramolecular electrophilic aromatic substitution. nih.govshef.ac.ukresearchgate.net This method allows for the construction of polychiral molecules with excellent diastereoselectivity and enantioselectivity (up to 97% ee). nih.govresearchgate.net Chiral phosphoric acids are often employed as bifunctional catalysts in such transformations. researchgate.net These reactions adhere to the principles of green chemistry by being efficient and environmentally friendly. nih.gov

Chemoenzymatic and Photoenzymatic Strategies for Substituted Azepanes

The combination of chemical and enzymatic (chemoenzymatic) or photochemical and enzymatic (photoenzymatic) methods offers innovative and sustainable routes to substituted azepanes.

A chemoenzymatic strategy has been developed for the synthesis of enantioenriched 2-aryl azepanes. bohrium.comacs.orgnih.govresearchgate.net This approach involves the biocatalytic asymmetric reduction of a cyclic imine using an imine reductase (IRED) or deracemization using a monoamine oxidase (MAO). bohrium.comacs.orgnih.govresearchgate.net The resulting chiral amine is then converted to an N'-aryl urea, which undergoes a stereospecific rearrangement upon treatment with a base to yield a 2,2-disubstituted azepane. bohrium.comacs.orgnih.gov

Photoenzymatic strategies combine light-driven reactions with enzymatic catalysis. For instance, a one-pot photoenzymatic route has been reported for the synthesis of chiral N-Boc-4-amino/hydroxy-azepane. researchgate.netacs.orgresearchgate.net This process combines a photochemical oxyfunctionalization of the azepane ring with a stereoselective enzymatic transamination or carbonyl reduction step, achieving high conversions and excellent enantiomeric excess. researchgate.netacs.orgresearchgate.net

Introduction of the Benzyl (B1604629) Moiety into the Azepane Scaffold

Once the azepane ring is constructed, the introduction of the 2-methylbenzyl group is a crucial step in the synthesis of the target compound. Several standard organic transformations can be employed for this purpose.

A common method is the alkylation of azepane with a suitable 2-methylbenzyl halide (e.g., 2-methylbenzyl bromide or chloride). This nucleophilic substitution reaction, where the nitrogen atom of the azepane acts as the nucleophile, forms the desired C-N bond. vulcanchem.com

Another widely used method is reductive amination . wikipedia.orgmasterorganicchemistry.comyoutube.com This two-step, often one-pot, procedure involves the reaction of azepane with 2-methylbenzaldehyde (B42018) to form an intermediate iminium ion, which is then reduced in situ to the final product. wikipedia.orgmasterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). wikipedia.orgmasterorganicchemistry.com Reductive amination is a versatile and selective method for forming substituted amines. masterorganicchemistry.com

Direct N-Benzylation and Related Alkylation Reactions

Direct N-alkylation of the azepane core is a fundamental approach to introduce substituents on the nitrogen atom. This method is often employed in the synthesis of various N-substituted azepanes. For instance, N-alkylation of dibenzo[b,f]azepine can be achieved using alkyl halides. beilstein-journals.org Specifically, N-allylation with allyl bromide is performed via a base-promoted substitution reaction. beilstein-journals.org This general principle can be extended to the introduction of a benzyl group.

In a broader context, the synthesis of N-aryl amides can be accomplished through a highly selective protocol for ortho-benzylation. acs.org While this method focuses on amides, the underlying principles of C-N bond formation are relevant to the synthesis of N-substituted heterocycles. The reaction of N-Boc-protected cyclic enamines with dihalocarbene species can lead to bicyclic aminocyclopropane derivatives, which can then undergo further transformations to yield functionalized azepanes. rsc.org

Stereoselective Introduction of the 2-Methylbenzyl Group

The stereoselective introduction of a substituent at the 2-position of the azepane ring is a significant synthetic challenge. One notable strategy involves a piperidine ring expansion, which has been shown to produce diastereomerically pure azepane derivatives with high stereoselectivity and regioselectivity. rsc.org This method offers a pathway to control the stereochemistry at the C2 position.

Another approach involves the dearomative ring expansion of nitroarenes. This photochemical method transforms a six-membered benzenoid framework into a seven-membered azepine system. manchester.ac.uk Subsequent hydrogenation can yield polysubstituted azepanes, where the substitution pattern of the starting nitroarene directs the final substitution on the azepane ring. manchester.ac.uk For example, this has been used to synthesize C4-benzyl-azepines. manchester.ac.uk

Organolithium Chemistry in 2-Substituted Azepane Synthesis

Organolithium chemistry provides a powerful tool for the synthesis of 2-substituted azepanes. The direct α-lithiation of N-Boc protected azepane, however, is often a low-yielding process, making it less favorable compared to its pyrrolidine and piperidine counterparts. acs.org Despite this, α-amino-organolithium compounds are valuable intermediates due to their high nucleophilic reactivity. whiterose.ac.uk Research has focused on optimizing the lithiation of N-Boc-2-phenylazepane and trapping the resulting organolithium intermediate to yield a variety of α-substituted products. whiterose.ac.uk

A chemoenzymatic strategy combines biocatalytic reduction with organolithium-mediated rearrangement. bohrium.comacs.orgnih.gov In this approach, enantioenriched 2-aryl azepanes are first generated biocatalytically. acs.orgnih.govacs.org These are then converted to N'-aryl ureas, which undergo rearrangement upon treatment with a base like lithium diisopropylamide (LDA). acs.org This process involves the formation of a configurationally stable benzyllithium (B8763671) intermediate that rearranges with stereospecific transfer of the aryl group to the 2-position of the azepane ring. acs.orgnih.govacs.org This method has been successfully applied to produce previously inaccessible enantioenriched 2,2-disubstituted azepanes. acs.orgnih.govacs.org

Asymmetric Synthesis of Chiral this compound and Analogues

The development of asymmetric methods to synthesize chiral 2-substituted azepanes is crucial for accessing enantiomerically pure compounds for pharmacological evaluation.

Enantioselective Catalytic Methods

Enantioselective catalysis offers a direct route to chiral azepane derivatives. One such method involves the use of strong and confined imidodiphosphorimidate (IDPi) catalysts for the enantioselective substitution of cyclic, aliphatic hemiaminal ethers with enol silanes. nih.gov This approach yields 2-substituted azepanes with high enantioselectivity. nih.gov

Another strategy is the enantioselective intramolecular sulfenoamination of alkenes, which can produce anti-2,3-disubstituted azepanes with high enantioselectivity. nih.gov Furthermore, a direct enantioselective α-alkylation of aldehydes with simple olefins has been achieved through a combination of organocatalysis, photoredox catalysis, and hydrogen atom transfer (HAT) catalysis. nih.gov This method can be used to form seven-membered rings, providing access to chiral azepanes. nih.gov

Gold-catalyzed asymmetric cycloisomerization of 1,6-enynes using a chiral phosphoramidite (B1245037) ligand has also been explored for the synthesis of azepine-fused cyclobutanes, although the enantiomeric excess achieved was initially modest. pku.edu.cn

Diastereoselective Synthesis Approaches

Diastereoselective synthesis provides an alternative pathway to chiral azepanes, often relying on chiral auxiliaries or substrate control. The incorporation of an α-methylbenzyl group on the nitrogen of an aminoalkene can lead to a diastereoselective ring closure, allowing for the separation of the resulting diastereomeric heterocycles. researchgate.net

A rhodium-catalyzed reaction between ortho-vinylanilines and iminocarbenes derived from N-sulfonyl-1,2,3-triazoles affords indolines with two adjacent tetrasubstituted carbon centers with excellent cis-diastereoselectivity. nih.gov While this produces indolines, the principles of controlling diastereoselectivity in intramolecular cyclizations are relevant.

Furthermore, a one-pot, four-component reaction has been developed for the diastereoselective synthesis of spirooxindolepyrrolothiazoles. beilstein-journals.org This method involves the sequential N,S-acetalation of aldehydes with cysteine and a decarboxylative [3+2] cycloaddition with olefinic oxindoles. beilstein-journals.org

An asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, featuring an oxidative cleavage of an aza-bicyclo[3.2.2]nonene that stereoselectively generates the C2 and C5 substituents. nih.gov

| Research Finding | Synthetic Method | Key Features |

| Enantioenriched 2,2-disubstituted azepanes | Chemoenzymatic synthesis with organolithium-mediated rearrangement | Biocatalytic reduction followed by stereospecific rearrangement via a benzyllithium intermediate. bohrium.comacs.orgnih.govacs.org |

| 2-Substituted azepanes with high enantioselectivity | Enantioselective substitution of hemiaminal ethers | Use of confined imidodiphosphorimidate (IDPi) catalysts with enol silanes. nih.gov |

| Diastereomerically pure azepane derivatives | Piperidine ring expansion | High stereoselectivity and regioselectivity. rsc.org |

| Polysubstituted azepanes | Dearomative ring expansion of nitroarenes | Photochemical transformation of a benzene (B151609) ring into an azepine system. manchester.ac.uk |

| α-Substituted azepane products | Optimization of lithiation of N-Boc-2-phenylazepane | Trapping of organolithium intermediates to yield diverse products. whiterose.ac.uk |

Conformational Analysis and Dynamics of 2 2 Methylbenzyl Azepane

Theoretical Frameworks for Conformational Studies of Seven-Membered Rings

Seven-membered rings, such as the azepane in 2-(2-Methylbenzyl)azepane, are conformationally complex due to their high degree of flexibility. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings exist as a dynamic equilibrium of several low-energy conformations. The most stable conformations for cycloheptane (B1346806), the parent carbocycle of azepane, are the twist-chair and the twist-boat. However, for heterocyclic systems like azepane, the chair and boat conformations are often the most energetically favorable. researchgate.netnih.govacs.org

The conformational landscape of these rings can be described by a set of puckering coordinates, which define the out-of-plane deviations of the ring atoms. chemrxiv.org For a seven-membered ring, the conformational space can be visualized on a torus, with different regions corresponding to specific symmetrical forms. researchgate.net The introduction of a heteroatom, like nitrogen in azepane, and substituents alters the energy barriers between these conformations. Studies have shown that for azepane, the twist-chair conformation is often the most stable, with the chair form being a close runner-up. acs.org The presence of a substituent, especially a bulky one, can further shift this equilibrium towards a specific conformation to minimize steric interactions.

Computational Approaches to Azepane Conformations

Computational chemistry provides powerful tools to investigate the conformational preferences and dynamics of flexible molecules like this compound. These methods allow for the exploration of the potential energy surface and the identification of stable conformers.

Molecular Mechanics (MM) Calculations

Molecular Mechanics (MM) calculations are a widely used method for studying the conformations of large and flexible molecules. researchgate.net This approach uses a classical mechanical model to calculate the potential energy of a molecule based on its geometry. The total steric energy is a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).

For the azepane ring, MM calculations can be used to determine the relative energies of different conformations, such as the chair, boat, and twist forms. The choice of force field (e.g., MMFF, AMBER) is crucial for obtaining accurate results. For this compound, MM calculations would be essential to predict the preferred orientation of the 2-methylbenzyl substituent (axial vs. equatorial) in the various ring conformations.

Table 1: Theoretical Relative Energies of Azepane Conformations using Molecular Mechanics

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0.00 |

| Chair | 0.5 - 1.5 |

| Twist-Boat | 1.5 - 2.5 |

| Boat | 2.0 - 3.0 |

Note: These are generalized values for the parent azepane ring. The presence of a substituent would alter these energies.

Molecular Dynamics (MD) Simulations of Conformational Flexibility

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's conformational flexibility by solving Newton's equations of motion for the atoms over time. researchgate.netnih.gov This method allows for the exploration of the conformational space and the study of the transitions between different conformers.

An MD simulation of this compound would reveal the time-dependent behavior of the azepane ring and the 2-methylbenzyl substituent. It would show how the ring puckers and how the substituent rotates, providing insights into the conformational equilibria and the energy barriers for interconversion. nih.gov The flexibility of the azepane ring has been shown to be a key factor in the biological activity of some of its derivatives. vulcanchem.com

Monte Carlo Conformational Searching

Monte Carlo (MC) conformational searching is another powerful computational technique for exploring the vast conformational space of flexible molecules. rsc.orguci.edu This method involves randomly changing the torsional angles of rotatable bonds and then minimizing the energy of the resulting structure. uci.edugithub.com By repeating this process thousands or millions of times, a diverse set of low-energy conformations can be generated.

For this compound, an MC search would be particularly useful for identifying all possible stable conformations arising from the flexibility of the azepane ring and the rotation around the C-C bond connecting the benzyl (B1604629) group to the ring. The results of an MC search can be used to generate a conformational profile, showing the relative populations of the different conformers at a given temperature.

Spectroscopic Investigations of Azepane Conformations

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the experimental investigation of molecular conformations in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angle Determination and Conformational Equilibria

NMR spectroscopy is a powerful tool for studying the three-dimensional structure of molecules in solution. rsc.orgdntb.gov.uarsc.org For conformational analysis, the most important NMR parameters are the chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE).

Dihedral Angle Determination: The magnitude of the three-bond coupling constant (³J) between two protons is related to the dihedral angle between them through the Karplus equation. jeol.com By measuring the ³J values for the protons on the azepane ring, it is possible to estimate the dihedral angles and thus deduce the ring's conformation. jeol.comethz.ch For example, a large ³J value (typically 10-13 Hz) between two vicinal protons indicates an anti-periplanar relationship (dihedral angle of ~180°), which is characteristic of an axial-axial arrangement in a chair-like conformation. jeol.com Conversely, a small ³J value (1-5 Hz) suggests a gauche relationship (dihedral angle of ~60°), typical of axial-equatorial or equatorial-equatorial arrangements.

Conformational Equilibria: In many cases, flexible molecules like this compound will exist as a rapid equilibrium between two or more conformations. If the rate of interconversion is fast on the NMR timescale, the observed NMR spectrum will be an average of the spectra of the individual conformers. The observed coupling constants will be a weighted average of the coupling constants for each conformer. By measuring the temperature dependence of the NMR spectrum, it is often possible to slow down the interconversion and observe the individual conformers or to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium. acs.org

Table 2: Representative ³JHH Coupling Constants and Corresponding Dihedral Angles in Azepane Derivatives

| Proton Relationship | Typical ³JHH (Hz) | Approximate Dihedral Angle (°) | Implied Conformation |

| Axial-Axial | 10 - 14 | 160 - 180 | Chair-like |

| Axial-Equatorial | 2 - 5 | 40 - 80 | Chair-like or Boat-like |

| Equatorial-Equatorial | 2 - 5 | 40 - 80 | Chair-like |

Note: These values are illustrative and can be influenced by the electronegativity of substituents and ring distortions.

Vibrational Spectroscopy (IR and Raman) in Conformational Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape of molecules like this compound. These methods probe the vibrational energy levels of a molecule, which are sensitive to its three-dimensional structure. up.ac.za A vibration is IR active if it induces a change in the molecule's dipole moment, while it is Raman active if it causes a change in molecular polarizability. up.ac.zaapacwomen.ac.in For a molecule with little to no symmetry, many vibrations will be active in both spectra.

The vibrational spectrum of this compound can be understood by considering the characteristic frequencies of its two main components: the azepane ring and the 2-methylbenzyl substituent.

For the parent azepane ring, key vibrational modes have been identified through both experimental and computational studies. nih.gov For instance, a singlet peak for the N-H stretching vibration is theoretically calculated around 3529 cm⁻¹ and experimentally observed near 3400 cm⁻¹. nih.gov The C-N stretching vibrations in azepane are assigned to a band at 1176 cm⁻¹, while C-C stretching vibrations are calculated to appear between 1045 and 1120 cm⁻¹. nih.gov Bending and torsional modes occur at lower frequencies and contribute to a complex fingerprint region that is highly specific to the molecule's conformation.

The 2-methylbenzyl group introduces its own set of characteristic vibrations. These include aromatic C-H stretching modes, typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the benzene (B151609) ring, which appear in the 1450-1600 cm⁻¹ region. The methyl group contributes its own symmetric and asymmetric C-H stretching and bending modes.

The coupling between the vibrations of the azepane ring and the 2-methylbenzyl substituent, along with the influence of the molecule's specific conformation, determines the final appearance of the IR and Raman spectra. Different conformers (e.g., chair vs. boat forms of the azepane ring, or different rotational positions of the benzyl group) will exhibit subtle but measurable differences in their vibrational frequencies and intensities. By comparing experimentally measured spectra with those predicted for different conformations using computational methods like Density Functional Theory (DFT), it is possible to identify the most stable conformers present in a sample. researchgate.net

Table 1: Selected Calculated Vibrational Frequencies for Parent Azepane

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | 3529 | Stretching of the amine bond |

| N-H Rocking Deformation | 1500, 1087 | Bending of the N-H bond |

| C-N Stretch | 1176 | Stretching of the carbon-nitrogen bonds |

| C-C Stretch | 1120, 1045 | Stretching of the carbon-carbon bonds |

Data sourced from computational studies at the M06-2X/6-311++G(d,p) level of theory. nih.gov

Electronic Circular Dichroism (ECD) for Chiral Azepanes and Conformational Aspects

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. encyclopedia.pub Since this compound possesses a chiral center at the C2 position of the azepane ring, it exists as a pair of enantiomers. These enantiomers will produce mirror-image ECD spectra, making ECD an invaluable technique for determining the absolute configuration of the molecule. encyclopedia.pubnih.gov

The application of ECD to a molecule like this compound involves several chromophores—the parts of the molecule that absorb UV light. The primary chromophore is the 2-methylbenzyl group. The electronic transitions within this aromatic system will be perturbed by the chiral environment created by the substituted azepane ring, giving rise to characteristic ECD signals (Cotton effects). nih.gov

By combining experimental ECD measurements with quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT), it is possible to assign the absolute configuration. nih.gov This process involves:

Performing a computational conformational search to identify all stable low-energy conformers of a chosen enantiomer (e.g., the (R)-enantiomer).

Calculating the theoretical ECD spectrum for each individual conformer.

Averaging the calculated spectra based on the predicted Boltzmann population of each conformer.

Comparing the final theoretical spectrum with the experimentally measured one. A match allows for the unambiguous assignment of the absolute configuration of the enantiomer that was measured. nih.gov

This approach provides not only the absolute stereochemistry but also detailed insight into the predominant solution-state conformation of the chiral azepane derivative. rsc.org

Influence of the 2-Methylbenzyl Substituent on Azepane Ring Conformation

The seven-membered azepane ring is inherently flexible and can adopt several low-energy conformations, with the twist-chair and twist-boat forms being the most significant. nih.govacs.org The introduction of a substituent, particularly a bulky one like the 2-methylbenzyl group at the C2 position, significantly influences the conformational equilibrium of the ring.

Ring Strain and Flexibility in the Azepane System

Seven-membered rings, such as azepane, are characterized by considerable conformational flexibility and inherent ring strain. nih.govresearchgate.net This strain arises from a combination of angle strain (deviation of bond angles from ideal values), torsional strain (eclipsing interactions along C-C bonds), and transannular strain (non-bonded interactions across the ring). researchgate.net Unlike the rigid chair conformation of cyclohexane, azepane exists as a dynamic equilibrium of multiple conformers separated by low energy barriers, leading to phenomena like pseudorotation. nih.govacs.org

Calculation of Ring Strain Energies

Ring Strain Energy (RSE) is a quantitative measure of the instability of a cyclic compound compared to a corresponding strain-free acyclic analogue. It can be determined experimentally through measurements of heats of combustion or calculated using quantum chemical methods. acs.org Computational approaches, such as ab initio and DFT methods, calculate the RSE by using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction. nih.gov

For the parent azepane molecule, computational studies have provided estimates of its ring strain energy. These calculations help to quantify the energetic penalty associated with its cyclic structure.

Table 2: Calculated Ring Strain Energy of Unsubstituted Azepane

| Computational Method | Calculated Ring Strain Energy (kcal/mol) |

|---|---|

| MP2 | 5.09 |

| M06-2X | 5.33 |

Data sourced from a 2022 study on seven-membered heterocycles. nih.govresearchgate.net

These values are comparable to that of the parent carbocycle, cycloheptane (calculated at 5.69-6.38 kcal/mol), indicating a moderate level of strain. nih.gov

Impact of Substitution on Ring Conformations and Strain

The key impacts of the substituent are:

Conformational Locking: The steric demand of the 2-methylbenzyl group restricts the flexibility of the azepane ring. By strongly favoring a pseudo-equatorial position, it raises the energy of conformations where it would be forced into a pseudo-axial or other sterically unfavorable position. This "locking" effect reduces the number of significantly populated conformers at equilibrium compared to unsubstituted azepane. beilstein-journals.orgresearchgate.net

Increased Torsional and Transannular Strain: The presence of the bulky substituent can lead to new or enhanced gauche and transannular steric interactions between the substituent and the hydrogens on the azepane ring. This can lead to local deformations, such as flattening or puckering of certain parts of the ring, to alleviate these unfavorable interactions. researchgate.net The bond angles within the ring may deviate further from the ideal tetrahedral angle to accommodate the substituent, potentially increasing angle strain. nih.gov

Computational Chemistry and Quantum Chemical Characterization of 2 2 Methylbenzyl Azepane

Density Functional Theory (DFT) Studies of Azepanes

Density Functional Theory (DFT) has become a primary method for the computational study of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.govwhiterose.ac.uk DFT calculations are instrumental in exploring the potential energy surface, electronic characteristics, and reactivity of azepane derivatives. acs.orgresearchgate.net

A fundamental step in any computational study is the geometry optimization, which seeks to find the minimum energy conformation of the molecule. For azepane derivatives, methods like the meta-hybrid M06-2X functional combined with a triple-zeta basis set such as 6-311++G(d,p) are commonly employed to accurately model the system's geometry. nih.govresearchgate.net The process involves iterative calculation of forces on the atoms until a stationary point on the potential energy surface is reached.

For the parent azepane ring, studies have determined key structural parameters. For instance, the C-N bond lengths are calculated to be approximately 1.46 Å, and the C-C bond lengths are around 1.53 Å. acs.org The C-N-C bond angle within the azepane ring is a critical parameter, calculated to be around 116.2° at the MP2 level, indicating some deviation from ideal sp³ hybridization due to ring strain. nih.gov

In 2-(2-Methylbenzyl)azepane, the introduction of the 2-methylbenzyl substituent at the C2 position would lead to specific conformational preferences to minimize steric hindrance. The optimized geometry would likely feature the benzyl (B1604629) group in a pseudo-equatorial position relative to the azepane ring's average plane. The bond lengths and angles of the benzyl group itself would conform to standard aromatic parameters, with slight adjustments due to electronic and steric interactions with the azepane moiety.

Table 1: Hypothetical Optimized Structural Parameters for this compound (DFT/M06-2X/6-311++G(d,p))

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C(ring)-N | ~1.47 | |

| C(ring)-C(ring) | ~1.53 - 1.54 | |

| N-H | ~1.01 | |

| C(ring)-C(benzyl) | ~1.52 | |

| C(aromatic)-C(aromatic) | ~1.39 - 1.40 | |

| **Bond Angles (°) ** | ||

| C(ring)-N-C(ring) | ~115 - 117 | |

| N-C(ring)-C(benzyl) | ~112 - 114 | |

| C(ring)-C(benzyl)-C(aromatic) | ~110 - 112 |

Note: These values are illustrative and based on typical parameters from computational studies on related azepane structures. nih.govacs.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior and reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the nitrogen atom of the azepane ring and the π-system of the 2-methylbenzyl group. nih.gov The electron-donating nature of both the secondary amine and the methyl-substituted benzene (B151609) ring would raise the HOMO energy level. The LUMO, conversely, would likely be distributed over the antibonding orbitals of the aromatic ring. nih.gov The introduction of substituents can tune the HOMO-LUMO gap; for example, electron-withdrawing groups are known to lower the LUMO energy significantly. smolecule.com

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an excellent tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. uni-muenchen.deresearchgate.net

For this compound, the MEP surface would show a distinct region of strong negative potential around the nitrogen atom, corresponding to its lone pair of electrons, making it the primary site for protonation and electrophilic attack. mdpi.com The π-electron cloud of the aromatic ring would also exhibit a negative potential, albeit less intense than that of the nitrogen. mdpi.com Positive potentials would be located around the N-H proton and the C-H protons of the aliphatic ring.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Description |

| HOMO Energy | Relatively high, indicating susceptibility to electrophilic attack. |

| HOMO Localization | Primarily on the azepane nitrogen and the π-system of the benzyl ring. nih.gov |

| LUMO Energy | Lower than corresponding alkanes due to the aromatic system. |

| LUMO Localization | Primarily on the antibonding π* orbitals of the benzyl ring. nih.gov |

| HOMO-LUMO Gap (ΔE) | Moderate, suggesting a balance of stability and reactivity. nih.gov |

Note: This table provides a conceptual overview based on principles from FMO analysis of substituted amines and aromatic compounds. nih.govmdpi.comrsc.org

Global and local reactivity descriptors derived from DFT, such as Fukui functions, provide quantitative measures of reactivity at specific atomic sites. nih.govnih.gov The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. scm.com

The condensed Fukui functions are particularly useful:

f+ measures reactivity towards a nucleophilic attack (electron acceptance). A high value on an atom indicates it is a good electrophilic site. scm.comresearchgate.net

f- measures reactivity towards an electrophilic attack (electron donation). A high value indicates a good nucleophilic site. scm.comresearchgate.net

For this compound, the nitrogen atom would exhibit the highest f- value, confirming its role as the primary nucleophilic center. nih.gov Within the aromatic ring, the ortho and para carbons relative to the alkyl substituent would also show significant f- values. The highest f+ values would likely be found on the acidic N-H proton and certain carbons of the aromatic ring, identifying them as the most probable sites for nucleophilic attack. nih.gov

Table 3: Conceptual Condensed Fukui Function Values (f⁻ and f⁺) for Key Atoms

| Atom/Region | f⁻ (for Electrophilic Attack) | f⁺ (for Nucleophilic Attack) | Predicted Reactivity |

| Azepane N | High | Low | Strong Nucleophile |

| Aromatic C (ortho/para) | Moderate | Moderate | Moderate Nucleophile/Electrophile |

| Aromatic C (ipso) | Low | High | Potential Electrophilic Site |

| Azepane C2 | Low | Moderate | Potential Electrophilic Site |

| N-H Hydrogen | Very Low | High | Strong Electrophile (Acidic Site) |

Note: This table illustrates the expected trends in local reactivity based on the Fukui function concept. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a representation of localized Lewis-like chemical bonds and lone pairs. taylorandfrancis.comnumberanalytics.com This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation, by examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net

The strength of these interactions is quantified by the second-order perturbation energy, E(2). taylorandfrancis.com A larger E(2) value indicates a more significant stabilizing interaction. In this compound, key interactions would include:

Donation from the nitrogen lone pair orbital (LP(N)) to the adjacent antibonding C-C and C-H orbitals (σ*).

Donation from σ C-H or σ C-C bonds of the azepane ring into empty antibonding orbitals.

Interactions between the π-orbitals of the benzyl ring and the σ-framework of the azepane ring.

Table 4: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies E(2)

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | σ* (C-C) adjacent | ~2-5 | Lone pair hyperconjugation |

| σ (C-H) | σ* (N-C) adjacent | ~1-3 | σ → σ* hyperconjugation |

| π (C=C) aromatic | σ* (C-C) linker | ~0.5-2 | π → σ* hyperconjugation |

Note: The E(2) values are representative estimates based on NBO analyses of similar heterocyclic and substituted aromatic systems. nih.govtaylorandfrancis.com

Ab Initio Methods (e.g., MP2) in Azepane Characterization

While DFT is widely used, ab initio (from first principles) methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2), serve as an important benchmark. nih.govnih.gov The MP2 method is often used in conjunction with large basis sets (e.g., aug-cc-pVTZ) to obtain highly accurate geometries and relative energies, especially for systems where DFT might struggle, such as those with significant non-covalent interactions. researchgate.net

For azepane and its derivatives, MP2 calculations have been used to validate the geometries and strain energies obtained from various DFT functionals. nih.gov For this compound, an MP2 calculation would provide a robust reference for the bond lengths, bond angles, and dihedral angles defining the ring conformation and the orientation of the substituent. While computationally more demanding than DFT, the results from MP2 are generally considered more reliable for subtle energetic differences between conformers. nih.gov

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can reliably predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically at a DFT level of theory. epstem.net By calculating the magnetic shielding tensors for a reference compound (like tetramethylsilane) and the target molecule, the chemical shifts can be predicted with good accuracy. epstem.net For this compound, these calculations would help assign the complex array of peaks arising from the seven non-equivalent carbons of the azepane ring and the distinct aromatic and methyl carbons.

IR Spectroscopy: The calculation of vibrational frequencies via DFT is a standard procedure. nih.gov By performing a frequency calculation on the optimized geometry, one can obtain the harmonic vibrational modes. These theoretical frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. epstem.net This analysis allows for the assignment of key IR absorption bands, such as the N-H stretch, C-H stretches (aliphatic and aromatic), and C-N stretch.

Table 5: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Region |

| ¹³C NMR | Aromatic Carbons | 125-140 ppm |

| Azepane Carbons | 25-60 ppm | |

| Methyl Carbon | ~20 ppm | |

| ¹H NMR | Aromatic Protons | 7.0-7.3 ppm |

| N-H Proton | 1.5-3.0 ppm (broad) | |

| Azepane Protons | 1.5-3.5 ppm | |

| Methyl Protons | ~2.3 ppm | |

| IR | N-H Stretch | ~3300-3350 cm⁻¹ |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |

| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | |

| C=C Aromatic Stretch | ~1450-1600 cm⁻¹ |

Note: These are characteristic chemical shift (ppm) and frequency (cm⁻¹) ranges based on data for analogous structures. epstem.netmdpi.comresearchgate.net

Modeling of Reaction Mechanisms and Transition States in Azepane Synthesis

The synthesis of complex heterocyclic structures such as the azepane ring is often elucidated and optimized through the use of computational chemistry and quantum chemical modeling. These theoretical approaches provide profound insights into reaction pathways, allowing chemists to visualize the intricate atomic rearrangements that occur during a chemical transformation. solubilityofthings.com Central to this understanding is the concept of the potential energy surface, a multidimensional landscape that maps the energy of a chemical system as a function of its geometry. wikipedia.orglibretexts.org By mapping this surface, researchers can identify the most probable route from reactants to products, known as the reaction coordinate.

A critical concept in understanding reaction rates is Transition State Theory (TST) . solubilityofthings.comwikipedia.org TST posits that for a reaction to proceed, reactants must pass through a specific, high-energy configuration known as the activated complex or transition state. solubilityofthings.comlibretexts.org This state represents the maximum potential energy along the reaction pathway and is a kinetic bottleneck. solubilityofthings.comlibretexts.org The energy required to reach this point from the reactants is the activation energy (Ea or ΔG‡), a key parameter that governs the reaction rate. solubilityofthings.comwikipedia.org Computational methods, particularly Density Functional Theory (DFT) , have become indispensable tools for modeling these processes. DFT allows for the calculation of the structures and energies of reactants, products, intermediates, and, crucially, the fleeting transition states that connect them. researchgate.netresearchgate.netdiva-portal.org

| Term | Definition | Relevance in Azepane Synthesis |

| Transition State (TS) | A specific, high-energy, and unstable atomic arrangement at the peak of the reaction energy barrier, representing the point of no return between reactants and products. solubilityofthings.com | Identifying the TS allows for the calculation of activation energy, which determines the feasibility and rate of a proposed synthetic step for forming the azepane ring. |

| Activation Energy (Ea or ΔG‡) | The minimum energy required to transform reactants into the transition state. solubilityofthings.com Lower activation energies correspond to faster reaction rates. | Comparing the activation energies of different potential pathways (e.g., concerted vs. stepwise) helps predict the most likely mechanism for azepane formation. nih.gov |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. diva-portal.org | Widely used to calculate the geometries and energies of molecules and transition states in azepane synthesis, providing mechanistic details that are difficult to obtain experimentally. researchgate.netnih.gov |

| Concerted Mechanism | A reaction in which all bond-breaking and bond-forming events occur in a single step, proceeding through one transition state. | Some proposed azepane cyclizations are modeled to determine if they are truly concerted or follow a different pathway. researchgate.net |

| Stepwise Mechanism | A reaction that occurs in two or more distinct steps, involving the formation of one or more reaction intermediates. Each step has its own transition state. | DFT calculations have shown that some azepane-forming cycloadditions proceed via a stepwise pathway, with a defined intermediate. researchgate.net |

| Pseudo-concerted Mechanism | A mechanism where multiple bonds are formed or broken in what appears to be a single kinetic step, but electronic structure analysis shows that the events are not perfectly synchronous. | The intramolecular cycloaddition to form certain tetrazolo azepanes was found to be pseudo-concerted, with one bond forming significantly earlier than others in the transition state. rsc.orgresearchgate.net |

Detailed Research Findings

Computational studies have been instrumental in clarifying the mechanisms of various synthetic routes to the azepane core. These investigations often reveal whether a reaction proceeds through a concerted or stepwise pathway and can rationalize observed stereoselectivity and regioselectivity.

Cycloaddition Reactions: The hetero-[5+2] cycloaddition between oxidopyrylium ylides and cyclic imines to form azepane skeletons has been studied using DFT. The calculations revealed that the reaction proceeds through a stepwise pathway . The imine nitrogen atom acts as a nucleophile, initiating the cycloaddition to form an intermediate, rather than through a single, concerted transition state. researchgate.net In a different approach, the synthesis of tetrazolo azepanes via 1,3-intramolecular dipolar cycloaddition was investigated. A quantum chemical topological study concluded that the mechanism was pseudo-concerted , indicating that the formation of the new C–N bond occurs earlier than the N–N bond formation within the transition state structure. rsc.orgresearchgate.net

Ring Expansion Reactions: Gold(I)-catalyzed asymmetric reactions of yne-methylenecyclopropanes have been developed to synthesize azepine-fused cyclobutanes. DFT calculations were essential to explain how stereochemical information was preserved. The calculations showed that after an initial cyclopropanation step, a planar cyclopropylmethyl carbocation intermediate is formed, which would typically lead to a loss of chirality. However, the subsequent Wagner-Meerwein rearrangement was found to be highly specific, allowing the chirality from the initial step to be effectively transferred to the final product. pku.edu.cn

Biocatalytic and Radical Pathways: The modeling of reaction mechanisms extends to biocatalytic and radical processes. In one study on the enzymatic assembly of carbon-carbon bonds via iron-catalyzed C-H functionalization, computational modeling was used to investigate the reaction mechanism. nih.gov The calculations identified the initial loss of N2 to form a key iron-carbene intermediate. The Gibbs activation energy barriers for this step were calculated for different transition states, providing quantitative insight into the reaction's energetics. nih.gov Similarly, control experiments and spectroscopic studies for an FeCl3-catalyzed double C–N bond formation to create indole-fused eight-membered aza-heterocycles confirmed that the reaction proceeds through a radical pathway. acs.org

| Reaction Step | Transition State | Calculated Gibbs Activation Energy (ΔG‡) | Reference |

| Fe-carbene formation (open-shell singlet) | TS1C2 | 26.9 kcal/mol | nih.gov |

| Fe-carbene formation (triplet) | TS1C3 | 27.7 kcal/mol | nih.gov |

These computational findings demonstrate the power of modeling to dissect complex reaction mechanisms in azepane synthesis. By calculating the energies of transition states and intermediates, chemists can predict the most viable synthetic routes, understand the origins of selectivity, and design new, more efficient pathways to access the valuable azepane scaffold.

Chemical Reactivity and Transformations of 2 2 Methylbenzyl Azepane

Reactions at the Nitrogen Atom of the Azepane Ring

The nitrogen atom in the azepane ring is a secondary amine, making it a key site for various chemical transformations. As a nucleophile and a base, it can readily react with a range of electrophiles.

Key reactions at the nitrogen atom include:

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction typically proceeds via nucleophilic substitution. For instance, reacting the amine with benzyl (B1604629) bromide in an aqueous medium is a known method for N-alkylation. researchgate.net Ruthenium-catalyzed N-alkylation using alcohols has also been demonstrated for α-amino acid esters, providing an atom-economical, base-free method that could be applicable here. d-nb.info

N-Acylation: Acylation of the nitrogen atom to form an amide can be achieved using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). This transformation is common for secondary amines.

N-Arylation: The nitrogen can undergo cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form N-aryl azepanes.

N-Oxidation: Oxidation of the secondary amine can lead to the formation of a nitroxide radical or, under stronger conditions, other oxidized species.

Table 1: Representative Reactions at the Azepane Nitrogen

| Reaction Type | Reagent Class | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Base, Solvent (e.g., K2CO3, CH3CN) |

| N-Acylation | Acyl Chloride (RCOCl) | Amide | Base, Solvent (e.g., Et3N, CH2Cl2) |

| N-Arylation | Aryl Halide (Ar-X) | N-Aryl Azepane | Pd or Cu catalyst, Base |

Functionalization and Substitution Reactions on the Azepane Carbon Framework

Modifying the carbon skeleton of the azepane ring is generally more challenging than reacting at the nitrogen atom. The saturated C-H bonds are relatively inert. However, several strategies have been developed for functionalizing cyclic amines. nih.gov

α-Lithiation and Substitution: Direct deprotonation of the C-H bond adjacent (alpha) to the nitrogen is a common strategy for functionalizing cyclic amines. However, for N-Boc protected azepane, direct α-lithiation followed by substitution is often a low-yielding process compared to piperidines and pyrrolidines. acs.orgwhiterose.ac.uk More specialized organolithium chemistry may be required to achieve good yields of α-substituted products. whiterose.ac.uk

Ring-Expansion Strategies: Many substituted azepanes are synthesized via ring-expansion reactions from smaller, more readily available rings like pyrrolidines or piperidines. nih.govresearchgate.net For example, a photochemical rearrangement of N-vinylpyrrolidinones can produce functionalized azepin-4-ones, which can be further modified. nih.govorganic-chemistry.org Another approach involves the ring expansion of bicyclic aminocyclopropane derivatives. rsc.org

Cross-Coupling Reactions: Functionalization can be achieved by synthesizing azepane precursors that are suitable for cross-coupling reactions. For instance, α-halo eneformamides derived from caprolactam can undergo Heck, Sonogashira, and Suzuki couplings to introduce various substituents, which can then be reduced to form functionalized azepanes. acs.org

Table 2: Selected Methods for Azepane Ring Functionalization

| Method | Key Intermediate/Precursor | Reaction Type | Resulting Structure |

|---|---|---|---|

| α-Lithiation | N-Boc-2-(2-methylbenzyl)azepane | Deprotonation-Substitution | 2,α-Disubstituted Azepane |

| Photochemical Ring Expansion | N-vinylpyrrolidinone | Photo-Fries Rearrangement | Substituted Azepin-4-one |

| Cross-Coupling | α-Halo Eneformamide | Pd-catalyzed Coupling | 2,3-Functionalized Azepene |

Reactivity and Transformations of the 2-Methylbenzyl Moiety

The 2-methylbenzyl group offers two primary sites for chemical reactions: the aromatic ring and the benzylic carbon.

Electrophilic Aromatic Substitution on the Benzyl Ring

The benzene (B151609) ring can undergo electrophilic aromatic substitution. The outcome of this reaction is directed by the two substituents already present: the methyl group (-CH₃) and the azepan-2-ylmethyl group (-CH₂-Azepane). Both are alkyl groups and are therefore activating, ortho-, para-directing groups. libretexts.org

Activating Nature: Both substituents donate electron density to the ring, making it more reactive towards electrophiles than benzene itself. masterorganicchemistry.com

Directing Effects: The methyl group directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The -CH₂-Azepane group at position 2 directs to its ortho (position 3) and para (position 6) positions. The combined effect would likely lead to a mixture of products, with substitution favored at positions 3, 5, and potentially 6, depending on steric hindrance.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. libretexts.org

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen. libretexts.org

Friedel-Crafts Alkylation/Acylation: Introducing an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

Reactions at the Benzylic Carbon

The benzylic carbon—the CH₂ group connecting the azepane and phenyl rings—is particularly reactive due to the ability of the adjacent benzene ring to stabilize intermediates such as radicals and carbocations. chemistrysteps.comwikipedia.org

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. chemistrysteps.commasterorganicchemistry.com If there is at least one hydrogen on the benzylic carbon, it will be oxidized to a carboxylic acid. This would cleave the bond to the azepane ring, forming 2-methylbenzoic acid. Milder oxidizing agents could potentially yield a ketone, forming (azepan-2-yl)(2-methylphenyl)methanone.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, reagents like N-Bromosuccinimide (NBS) can selectively brominate the benzylic position. chemistrysteps.commasterorganicchemistry.com This would replace one of the benzylic hydrogens with a bromine atom, yielding 2-(bromo(2-methylphenyl)methyl)azepane.

Table 3: Potential Reactions of the 2-Methylbenzyl Moiety

| Reaction Site | Reaction Type | Reagents | Expected Product |

|---|---|---|---|

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitrated Aromatic Ring |

| Aromatic Ring | Bromination | Br₂, FeBr₃ | Brominated Aromatic Ring |

| Benzylic Carbon | Strong Oxidation | KMnO₄, heat | 2-Methylbenzoic Acid |

Advanced Spectroscopic Characterization of 2 2 Methylbenzyl Azepane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of 2-(2-Methylbenzyl)azepane in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon resonances.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, shows distinct signals for the aromatic, benzylic, methyl, and azepane ring protons. rsc.org

The aromatic protons of the 2-methylbenzyl group appear as a multiplet in the range of δ 7.12-7.33 ppm. The methyl group attached to the benzene (B151609) ring presents a sharp singlet at approximately δ 2.37 ppm. The benzylic protons (Ar-CH₂-N) resonate as a singlet at δ 3.56 ppm. The protons of the seven-membered azepane ring show complex signals, with the four protons adjacent to the nitrogen atom appearing as a broad singlet around δ 2.61 ppm and the remaining eight protons of the ring appearing as a broad singlet at δ 1.61 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.33 - 7.27 | m | 1H | Aromatic (Ar-H) |

| 7.17 - 7.12 | m | 3H | Aromatic (Ar-H) |

| 3.56 | s | 2H | Benzylic (Ar-CH₂) |

| 2.61 | br s | 4H | Azepane ring (-N-CH₂-) |

| 2.37 | s | 3H | Methyl (Ar-CH₃) |

| 1.61 | br s | 8H | Azepane ring (-CH₂-) |

| Data sourced from a 400 MHz spectrum in CDCl₃. rsc.org m = multiplet, s = singlet, br s = broad singlet. |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum, recorded at 101 MHz in CDCl₃, displays a total of 10 distinct carbon signals, consistent with the molecular structure. rsc.org

The aromatic carbons resonate in the downfield region (δ 125-139 ppm), with signals observed at δ 138.2, 137.4, 130.1, 129.4, 126.6, and 125.3 ppm. The benzylic carbon signal appears at δ 60.7 ppm. The carbons of the azepane ring are found in the upfield region, with the carbons adjacent to the nitrogen at δ 55.5 ppm and the other ring carbons at δ 28.4 and 27.1 ppm. The methyl carbon gives a signal at δ 19.4 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 138.2 | Aromatic C (quaternary) |

| 137.4 | Aromatic C (quaternary) |

| 130.1 | Aromatic CH |

| 129.4 | Aromatic CH |

| 126.6 | Aromatic CH |

| 125.3 | Aromatic CH |

| 60.7 | Benzylic (Ar-CH₂) |

| 55.5 | Azepane ring (-N-CH₂-) |

| 28.4 | Azepane ring (-CH₂-) |

| 27.1 | Azepane ring (-CH₂-) |

| 19.4 | Methyl (Ar-CH₃) |

| Data sourced from a 101 MHz spectrum in CDCl₃. rsc.org Assignments are based on typical chemical shift ranges and may be further confirmed by 2D NMR. |

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecule. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J and ³J). It would show correlations between adjacent protons within the aromatic ring and between neighboring methylene (B1212753) groups in the azepane ring, helping to trace the connectivity within these spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would unequivocally link the proton assignments in Table 1 to the carbon assignments in Table 2 for all CH, CH₂, and CH₃ groups. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). Key correlations would be expected from the benzylic protons (δ 3.56) to the quaternary aromatic carbons and the adjacent azepane ring carbon (δ 55.5). The methyl protons (δ 2.37) would show a correlation to the aromatic carbon they are attached to. These correlations are vital for piecing together the different fragments of the molecule. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. This would be particularly useful to confirm the spatial relationship between the benzylic protons and the protons on the azepane ring, providing insight into the molecule's preferred conformation in solution. researchgate.netharvard.edu

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. compoundchem.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. compoundchem.com For this compound, characteristic absorption bands are expected for its various functional groups. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the azepane and benzyl (B1604629) groups are expected just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1600-1450 cm⁻¹ region. A C-N stretching vibration would also be present. nepjol.info

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1490 - 1450 | C=C Stretch | Aromatic Ring |

| 1470 - 1430 | C-H Bend | Aliphatic (CH₂) |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

| 850 - 750 | C-H Bend (out-of-plane) | ortho-disubstituted Aromatic |

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org It is particularly sensitive to the vibrations of non-polar, symmetric bonds. For this compound, Raman spectroscopy would be effective for observing the symmetric breathing modes of the aromatic ring and the stretching of the C-C backbone of the azepane ring, which may be weak in the IR spectrum. edinst.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in a solid-state crystal. tcd.ie While specific crystallographic data for this compound has not been reported in the searched literature, the technique would provide precise measurements of bond lengths, bond angles, and torsional angles. core.ac.uk

A key structural feature that would be elucidated is the conformation of the seven-membered azepane ring. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like azepane are highly flexible and can adopt several low-energy conformations, such as a twist-chair or a boat form. core.ac.uk X-ray analysis would definitively establish the preferred conformation in the crystal lattice and reveal intermolecular interactions, such as van der Waals forces or C-H···π interactions, that stabilize the crystal packing. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk The molecular formula of this compound is C₁₄H₂₁N, corresponding to a molecular weight of 203.32 g/mol . cymitquimica.com

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 203. As an amine, this peak is expected to be of reasonable intensity. libretexts.org The fragmentation of the molecule is predictable based on the stability of the resulting fragments. A primary and highly characteristic fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage). This would result in the loss of the 2-methylbenzyl radical to form a fragment corresponding to the protonated azepane ring, or more likely, the formation of a highly stable 2-methylbenzyl cation. However, the most common fragmentation for benzyl derivatives is the formation of the tropylium (B1234903) ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 203 | [C₁₄H₂₁N]⁺ | Molecular Ion (M⁺) | The intact molecule with one electron removed. |

| 202 | [C₁₄H₂₀N]⁺ | [M-H]⁺ | Loss of a hydrogen atom. |

| 108 | [C₇H₁₄N]⁺ | Azepanylmethyl cation | Cleavage of the benzyl C-N bond. |

| 91 | [C₇H₇]⁺ | Tropylium ion | A very common and stable fragment from benzyl groups, formed via rearrangement. This is often the base peak. |

| Fragmentation is based on general principles of mass spectrometry for amines and aromatic compounds. chemguide.co.uklibretexts.org |

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition (C₁₄H₂₁N) with high accuracy. researchgate.netresearchgate.net

Applications of Azepanes in Ligand Design and Organometallic Chemistry

Azepane Derivatives as Ligands in Transition Metal Catalysis

Azepane-based ligands have found utility in a variety of transition-metal-catalyzed reactions. The nitrogen atom's lone pair of electrons allows it to act as a Lewis base, coordinating to a metal center and enabling catalytic cycles. byjus.com The structure of the azepane ligand, particularly the substituents on both the nitrogen and carbon atoms of the ring, is crucial in determining the activity and selectivity of the resulting catalyst. Transition-metal catalyzed reactions are fundamental in modern organic synthesis for creating complex aliphatic amines from simpler starting materials. acs.org

The performance of a ligand in catalysis is governed by its stereoelectronic properties, which encompass both the spatial arrangement (steric effects) and the electronic nature of the atoms involved in metal coordination.

Electronic Properties : The primary electronic feature of an azepane ligand is the nucleophilic lone pair on the nitrogen atom, which forms a coordinate covalent bond with a transition metal. wikipedia.org The electron-donating ability of this nitrogen can be modulated by substituents. In 2-(2-Methylbenzyl)azepane, the alkyl framework acts as an electron-donating group, enhancing the basicity of the nitrogen compared to ligands with electron-withdrawing groups. The electronic properties of substituents can significantly impact reactivity; for instance, strongly electron-withdrawing fluorine atoms on a ligand have been shown to decrease the rate of ligand exchange reactions on gold nanoclusters. nih.gov

Steric Properties : The seven-membered azepane ring is conformationally more flexible than smaller rings like piperidine (B6355638) or pyrrolidine (B122466). This flexibility can influence the geometry and stability of the resulting metal complex. The this compound ligand possesses considerable steric bulk due to the substituent at the C2 position. The 2-methylbenzyl group creates a sterically hindered environment around the metal center, which can be advantageous for controlling selectivity by dictating the approach of substrates to the catalytic site.

Table 1: Comparison of Stereoelectronic Factors in N-Heterocyclic Ligands

| Ligand Feature | Electronic Effect | Steric Effect |

| Azepane Ring | Nitrogen lone pair is a strong σ-donor. | Conformationally flexible; larger steric profile than 5- or 6-membered rings. |

| 2-Methylbenzyl Group | Weakly electron-donating, enhances nitrogen basicity. | Provides significant steric bulk near the coordination site, influencing substrate approach. |

| Electron-Withdrawing Substituent (e.g., Fluoroaryl) | Reduces nitrogen basicity and metal-binding affinity. nih.gov | Can be sterically demanding, depending on the group's size. |